4-(2-Hydroxybenzylideneamino)phenyl sulfone
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Overview
Description
4-(2-Hydroxybenzylideneamino)phenyl sulfone is a chemical compound with the molecular formula C26H20N2O4S and a molecular weight of 456.524 g/mol It is known for its unique structural features, which include a sulfone group and a Schiff base linkage
Preparation Methods
The synthesis of 4-(2-Hydroxybenzylideneamino)phenyl sulfone typically involves the condensation reaction between 4-aminophenyl sulfone and 2-hydroxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature, solvent choice, and reaction time, can be optimized to improve yield and efficiency.
Chemical Reactions Analysis
4-(2-Hydroxybenzylideneamino)phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Hydroxybenzylideneamino)phenyl sulfone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxybenzylideneamino)phenyl sulfone involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways involved in cell death .
Comparison with Similar Compounds
4-(2-Hydroxybenzylideneamino)phenyl sulfone can be compared with other similar compounds, such as:
4-(2-Chlorobenzylideneamino)phenyl sulfone: This compound has a chlorine atom instead of a hydroxyl group, which may alter its chemical reactivity and biological activity.
4-(Piperonylideneamino)phenyl sulfone:
4,4’-Bis(4-hydroxybenzylideneamino)diphenyl sulfone:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
7251-84-5 |
---|---|
Molecular Formula |
C26H20N2O4S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H20N2O4S/c29-25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)33(31,32)24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30/h1-18,29-30H |
InChI Key |
GDUFOHWZCAUCQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=CC=C4O)O |
Origin of Product |
United States |
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